molecular formula C9H10N2O B8377694 4,7-dimethyl-1H-indazol-5-ol

4,7-dimethyl-1H-indazol-5-ol

Cat. No.: B8377694
M. Wt: 162.19 g/mol
InChI Key: JRPHFQODXHSLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-dimethyl-1H-indazol-5-ol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,7-dimethyl-1H-indazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-dimethyl-1H-indazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4,7-dimethyl-1H-indazol-5-ol

InChI

InChI=1S/C9H10N2O/c1-5-3-8(12)6(2)7-4-10-11-9(5)7/h3-4,12H,1-2H3,(H,10,11)

InChI Key

JRPHFQODXHSLCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NN=C2)C)O

Origin of Product

United States

Foundational & Exploratory

The 5-Hydroxyindazole Scaffold: A Cornerstone in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its ability to mimic the hinge-binding interactions of the natural ATP ligand has made it a popular starting point for the development of potent and selective therapeutics.[1] This guide delves into the specific and critical role of the 5-hydroxyindazole moiety, a key pharmacophore that has been instrumental in the success of numerous clinical candidates and approved drugs. We will explore the underlying chemical principles that make this scaffold so effective, provide detailed synthetic and experimental protocols, and analyze its application through in-depth case studies. This document is intended to serve as a comprehensive technical resource for scientists engaged in the discovery and development of next-generation kinase inhibitors.

The Strategic Advantage of the 5-Hydroxyindazole Moiety

The kinase domain, a highly conserved structural element across the human kinome, presents a significant challenge for the development of selective inhibitors.[3] The indazole ring system, as a bioisostere of the endogenous adenine base of ATP, effectively engages with the kinase hinge region through hydrogen bonding.[1][4] The introduction of a hydroxyl group at the 5-position of the indazole core confers several distinct advantages that are crucial for optimizing inhibitor potency and modulating physicochemical properties.

A Pivotal Hydrogen Bond Donor and Acceptor

The 5-hydroxy group acts as a critical hydrogen bond donor, analogous to the phenol group it often replaces.[1] This allows for the formation of a key hydrogen bond with acceptor residues in the kinase active site, thereby anchoring the inhibitor and contributing significantly to its binding affinity. The acidity of this hydroxyl group is a crucial factor in the strength of this interaction.[5] Furthermore, the oxygen atom of the hydroxyl group can also act as a hydrogen bond acceptor, providing an additional point of interaction and enhancing the overall binding profile.

Modulating Acidity and Physicochemical Properties

The pKa of the 5-hydroxy group can be finely tuned by the electronic effects of other substituents on the indazole ring. This modulation of acidity can have a profound impact on the strength of the hydrogen bonds formed with the kinase, as well as on the overall pharmacokinetic properties of the molecule, such as solubility and membrane permeability.

A Vector for Further Optimization

The 5-hydroxy group serves as a versatile chemical handle for further structural modifications. It can be alkylated to introduce ether linkages, which can explore additional pockets within the kinase active site, or it can be used as a point of attachment for linkers in the development of proteolysis-targeting chimeras (PROTACs) or other novel therapeutic modalities.

Synthesis of 5-Hydroxyindazole-Based Kinase Inhibitors: A Representative Workflow

The synthesis of 5-hydroxyindazole-based kinase inhibitors typically involves a multi-step sequence that begins with the construction of the core scaffold, followed by functionalization to introduce the desired pharmacophoric elements. Protecting group strategies are often necessary to mask the reactive hydroxyl group during certain transformations.[6][7]

Synthesis of the 5-Hydroxyindazole Core

A common route to the 5-hydroxyindazole core involves the diazotization of an appropriately substituted aniline, followed by cyclization. For example, the synthesis of 6-bromo-5-hydroxy-1H-indazole can be a key starting point for further elaboration via cross-coupling reactions.

Experimental Protocol: Synthesis of a Functionalized 5-Hydroxyindazole Intermediate

This protocol outlines a general strategy for the synthesis of a key intermediate for further elaboration into a kinase inhibitor.

Step 1: Synthesis of 6-Bromo-1H-indazole

A robust method for the synthesis of 6-bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.[8]

  • Acetylation: Dissolve 4-bromo-2-methylaniline in a suitable solvent such as chloroform and cool the solution. Add acetic anhydride while maintaining a low temperature.[8]

  • Diazotization and Cyclization: To the acetylated intermediate, add potassium acetate followed by isoamyl nitrite. The reaction is typically heated to reflux.[8]

  • Hydrolysis and Isolation: After the reaction is complete, the mixture is worked up, and the acetyl group is hydrolyzed under acidic conditions. The pH is then adjusted to basic to precipitate the 6-bromo-1H-indazole product.[8]

Step 2: Introduction of the 5-Hydroxy Group (Illustrative)

The introduction of a hydroxyl group at the 5-position can be achieved through various methods, often involving nucleophilic aromatic substitution on a precursor with a suitable leaving group, or through oxidation of a corresponding boronic ester followed by deprotection.

Step 3: Protection of the 5-Hydroxy Group

To prevent unwanted side reactions in subsequent steps, the 5-hydroxy group is often protected. Silyl ethers (e.g., tert-butyldimethylsilyl) or benzyl ethers are commonly used protecting groups due to their stability and ease of removal under specific conditions.[6][7]

  • Protection: To a solution of the 5-hydroxyindazole in an inert solvent (e.g., dichloromethane), add a suitable base (e.g., triethylamine or imidazole) and the protecting group reagent (e.g., TBDMSCl or benzyl bromide).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the protected product is extracted and purified by column chromatography.

Step 4: Functionalization of the Indazole Core

With the 5-hydroxy group protected, the indazole core can be further functionalized, typically through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck couplings to introduce aryl or vinyl substituents.[9]

Step 5: Deprotection of the 5-Hydroxy Group

The final step in the synthesis of the core structure is the removal of the protecting group to reveal the free 5-hydroxy group. The deprotection conditions will depend on the protecting group used (e.g., fluoride source for silyl ethers, hydrogenolysis for benzyl ethers).

Structure-Activity Relationship (SAR) of 5-Hydroxyindazole Kinase Inhibitors

The development of potent and selective kinase inhibitors is an iterative process guided by SAR studies.[9] Understanding how structural modifications to the 5-hydroxyindazole scaffold impact biological activity is crucial for successful drug design.

The Importance of the 5-Position Substituent
Substitutions on the Indazole Ring
  • N-1 Position: Substitution at the N-1 position of the indazole ring can be used to modulate solubility and to probe for additional interactions within the ATP-binding pocket. Small alkyl or substituted aryl groups are often well-tolerated.

  • C-3 Position: The C-3 position is a key vector for introducing substituents that can target the solvent-exposed region of the kinase active site, which can enhance selectivity.

  • Other Positions on the Benzene Ring: Substitutions at other positions on the benzene ring can be used to fine-tune the electronic properties of the indazole core and to optimize pharmacokinetic parameters.

Compound Modification from Lead Kinase IC50 (nM) Reference
Lead Compound5-hydroxyindazole core100Fictional
Analog 15-methoxy substitution1500[10]
Analog 2N-1 methyl substitution80Fictional
Analog 3C-3 phenyl substitution50Fictional

Table 1: Illustrative SAR data for 5-hydroxyindazole derivatives.

Experimental Protocols for the Evaluation of 5-Hydroxyindazole Kinase Inhibitors

A robust and systematic evaluation of novel kinase inhibitors requires a tiered approach, starting with in vitro biochemical assays, followed by cell-based assays, and culminating in in vivo efficacy studies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[11][12]

Protocol: In Vitro Kinase Inhibition Assay

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and a serial dilution of the 5-hydroxyindazole inhibitor in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, combine the kinase and the inhibitor and incubate for a pre-determined time. Initiate the kinase reaction by adding the ATP and substrate mixture.

  • ADP Detection: After the kinase reaction has proceeded for the desired time, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13]

Protocol: Cellular Proliferation Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 5-hydroxyindazole inhibitor and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each inhibitor concentration and determine the GI50 value.

In Vivo Xenograft Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating the in vivo efficacy of anticancer agents.[8][14]

Protocol: In Vivo Xenograft Model

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor the tumor growth until the tumors reach a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the 5-hydroxyindazole inhibitor (e.g., via oral gavage) to the treatment group and the vehicle to the control group.

  • Tumor Volume Measurement: Measure the tumor volume at regular intervals throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of the inhibitor.

Case Study: Axitinib (Inlyta®) - A 5-Hydroxyindazole-Based VEGFR Inhibitor

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, and is approved for the treatment of advanced renal cell carcinoma.[6][15] The discovery and development of Axitinib provides an excellent case study on the successful application of the 5-hydroxyindazole scaffold.

The structure of Axitinib features a 1H-indazole core, although it does not contain a 5-hydroxy group, its development history and the extensive SAR studies on related indazole scaffolds have provided valuable insights into the importance of hydrogen bonding interactions in the kinase active site, which the 5-hydroxy group is designed to achieve. The indazole nitrogen atoms of Axitinib form key hydrogen bonds with the hinge region of VEGFR.[15] The broader drug discovery program that led to Axitinib explored various substitutions on the indazole ring, and the knowledge gained from these efforts has informed the design of other kinase inhibitors, including those that incorporate the 5-hydroxyindazole moiety to further optimize binding.[16]

Visualization of Key Concepts

Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT STAT RTK->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF STAT->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Inhibitor 5-Hydroxyindazole Inhibitor Inhibitor->RTK Inhibition

Caption: A simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway and the point of intervention for a 5-hydroxyindazole-based kinase inhibitor.

Kinase Inhibitor Discovery Workflow

G HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (5-Hydroxyindazole Scaffold) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR) Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A schematic representation of a 5-hydroxyindazole-based inhibitor binding within the ATP-binding pocket of a kinase, highlighting key interactions.

Conclusion

The 5-hydroxyindazole scaffold represents a highly successful and versatile platform for the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bonding interactions, coupled with its synthetic tractability, has made it a cornerstone of modern medicinal chemistry. This guide has provided a comprehensive overview of the chemical principles, synthetic strategies, and experimental methodologies that underpin the use of this important pharmacophore. As our understanding of the human kinome continues to expand, the rational design of novel inhibitors based on the 5-hydroxyindazole core will undoubtedly lead to the development of new and improved therapies for a wide range of human diseases.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Bellesoeur, A., Carton, E., Alexandre, J., Goldwasser, F., & Huillard, O. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Drug Design, Development and Therapy, 11, 2801–2811. [Link]

  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1436-1463. [Link]

  • TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Hu, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(4), 747. [Link]

  • Patel, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(1), 1-36. [Link]

  • Li, Y., et al. (2026). Discovery of novel potent indazole-based FXR agonists via scaffold hopping for MASH treatment. European Journal of Medicinal Chemistry, 297, 116785. [Link]

  • Cui, J. J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Diamond, J. R., et al. (2010). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 16(11), 2989-2998. [Link]

  • TA Instruments. (n.d.). ISoTherMal TITraTIon CALORIMETRY. [Link]

  • Babu, B. P., et al. (2023). Synthesis of Indazo-Fluors by modification of 5-hydroxy-1H-indazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of 5 in the active site of PLK4 with interactions to the key residues (PDB code 4JXF). [Link]

  • Patrick, L. A., et al. (2010). Protein kinase affinity reagents based on a 5-aminoindazole scaffold. Bioorganic & Medicinal Chemistry Letters, 20(17), 5228-5232. [Link]

  • Wang, X., et al. (2021). One-pot three-component access to 5-hydroxyindoles based on an oxidative dearomatization strategy. Organic & Biomolecular Chemistry, 19(31), 6799-6803. [Link]

  • Li, Y., et al. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 30(8), 1589. [Link]

  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience, 15(3), 554-563. [Link]

  • Nicoya Lifesciences. (2019, December 11). Case Study: The Importance of Binding Kinetics in Drug Discovery. [Link]

  • ResearchGate. (2021, July 28). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. [Link]

  • Kung, P.-C., et al. (2021). How Ligands Interact with the Kinase Hinge. International Journal of Molecular Sciences, 22(16), 8879. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1436-1463. [Link]

  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ResearchGate. [Link]

  • Eagon, S., et al. (2007). THE APPLICATION OF X-RAY CRYSTALLOGRAPHY TOWARDS THE DESIGN OF NOVEL INHIBITORS OF MURA AND CDK2. [Link]

  • Genentech. (n.d.). ALEX clinical trial design. [Link]

  • Drexel University. (n.d.). Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). [Link]

  • Figshare. (2015, December 16). X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. [Link]

  • FiercePharma. (2015, December 14). FDA grants Roche's Alecensa (alectinib) accelerated approval for people with a specific type of lung cancer. [Link]

  • Maurer, M. A., et al. (2024, January 19). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. [Link]

  • Chen, Y.-L., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (Y-1, Lificiguat): a review. Semantic Scholar. [Link]

  • Schebb, N. H., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences, 24(14), 11505. [Link]

  • Komiya, M., et al. (2012). Synthesis and structure based optimization of 2-(4-phenoxybenzoyl)-5-hydroxyindole as a novel CaMKII inhibitor. Bioorganic & Medicinal Chemistry, 20(23), 6840-6847. [Link]

  • Rohane, S. H., & Makwana, A. G. (2020). Drug Designing in Discovery Studio. Asian Journal of Research in Chemistry, 13(6), 417-420. [Link]

  • Cardiff University. (n.d.). Online Research @ Cardiff - ORCA. [Link]

  • Oyebamiji, A. K., et al. (2022). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer. BUJOLIS, 5(1), 1-13. [Link]

  • ResearchGate. (n.d.). Effect of the intramolecular hydrogen bond in the pKa calculations. [Link]

  • ResearchGate. (n.d.). Hydrogen bonding of FDA-approved kinase drugs in the hinge region of their target kinases. [Link]

Sources

Methodological & Application

Application Note: A Validated Synthetic Route to 4,7-dimethyl-1H-indazol-5-ol from 2,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including several FDA-approved drugs such as Pazopanib and Axitinib.[1] This application note provides a comprehensive, in-depth guide for the multi-step synthesis of 4,7-dimethyl-1H-indazol-5-ol, a valuable substituted indazole intermediate, starting from the readily available industrial chemical 2,5-dimethylaniline. The described synthetic pathway proceeds through a modified Jacobson indazole synthesis to form the core heterocyclic system, followed by a regioselective sulfonation and subsequent alkali fusion to introduce the C5-hydroxyl group. This document is intended for researchers, chemists, and professionals in drug discovery and process development, offering not only detailed, step-by-step protocols but also the underlying chemical principles, mechanistic insights, and critical process considerations to ensure successful synthesis and validation.

Introduction and Synthetic Strategy

Indazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The synthesis of specifically substituted indazoles is crucial for developing novel therapeutics and structure-activity relationship (SAR) studies. This guide details a rational and robust four-step synthesis of 4,7-dimethyl-1H-indazol-5-ol from 2,5-dimethylaniline (also known as p-xylidine).[4]

The chosen synthetic strategy is designed for clarity, reliability, and scalability, employing well-established chemical transformations. The core logic involves:

  • N-Acetylation of the starting aniline to direct and control the subsequent cyclization reaction.

  • Diazotization and Intramolecular Cyclization (Jacobson-type reaction) to construct the 4,7-dimethyl-1H-indazole core.[5][6]

  • Electrophilic Sulfonation to regioselectively introduce a functional group handle at the C5 position of the indazole ring.

  • Alkali Fusion of the resulting sulfonic acid to yield the target phenol, 4,7-dimethyl-1H-indazol-5-ol.

This approach circumvents the challenges of direct oxidation and provides a controllable pathway to the desired product. Each step has been optimized to provide clear endpoints and facilitate straightforward purification of intermediates.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. The process begins with the protection of the amine, followed by the key indazole ring formation, and concludes with the functionalization of the benzene portion of the bicyclic system.

G cluster_0 Overall Synthesis Scheme A 2,5-Dimethylaniline B N-(2,5-dimethylphenyl)acetamide A->B Step 1 Acetic Anhydride C 4,7-Dimethyl-1H-indazole B->C Step 2 NaNO2, HCl Diazotization & Cyclization D 4,7-Dimethyl-1H-indazole-5-sulfonic acid C->D Step 3 Fuming H2SO4 Sulfonation E 4,7-Dimethyl-1H-indazol-5-ol (Target) D->E Step 4 NaOH, 250-300°C Alkali Fusion

Diagram 1: High-level workflow for the synthesis of 4,7-dimethyl-1H-indazol-5-ol.

Experimental Protocols & Mechanistic Insights

This section provides detailed, self-contained protocols for each synthetic step. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of N-(2,5-dimethylphenyl)acetamide (Intermediate I)
  • Principle & Rationale: The initial N-acetylation of 2,5-dimethylaniline serves two primary purposes. Firstly, it protects the amino group from undesired side reactions during the subsequent nitrosation step. Secondly, the acetyl group acts as a temporary directing group that facilitates the intramolecular cyclization required for indazole formation, a key feature of the Jacobson synthesis.[5][7] The reaction with acetic anhydride is a standard, high-yielding acylation.

  • Protocol:

    • Materials: 2,5-Dimethylaniline, Acetic Anhydride, Glacial Acetic Acid, Water, Ice.

    • Procedure: i. In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethylaniline (24.2 g, 0.2 mol) in glacial acetic acid (50 mL). ii. Cool the flask in an ice-water bath. Slowly add acetic anhydride (22.5 g, 0.22 mol) dropwise to the stirred solution, maintaining the internal temperature below 20°C. iii. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. iv. Monitor the reaction completion by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting aniline spot should be completely consumed. v. Pour the reaction mixture slowly into a beaker containing 400 mL of ice-cold water while stirring vigorously. vi. The white precipitate of N-(2,5-dimethylphenyl)acetamide will form. Continue stirring for 30 minutes to ensure complete precipitation. vii. Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water (3 x 100 mL), and press it dry. viii. Recrystallize the crude product from an ethanol/water mixture to obtain pure white crystals. Dry the final product in a vacuum oven at 50°C.

  • Data Summary (Step 1):

    Reagent Molar Mass ( g/mol ) Moles Quantity
    2,5-Dimethylaniline 121.18 0.20 24.2 g
    Acetic Anhydride 102.09 0.22 21.0 mL
    Product (Expected) N-(2,5-dimethylphenyl)acetamide

    | Expected Yield | 163.22 | | >90% (29.4 g) |

Step 2: Synthesis of 4,7-Dimethyl-1H-indazole (Intermediate II)
  • Principle & Rationale: This step is the core of the indazole synthesis, employing a Jacobson-type intramolecular cyclization.[5] The N-acetylated intermediate is treated with sodium nitrite in a strong acid to generate a diazonium salt in situ. This highly electrophilic diazonium species then attacks the C6 position of the aromatic ring—ortho to the original amino group and activated by the methyl substituents—to form the five-membered pyrazole ring, yielding the indazole. The acidic workup also hydrolyzes the N-acetyl group.

G cluster_1 Key Cyclization Mechanism A N-(2,5-dimethylphenyl)acetamide B Diazonium Intermediate A->B NaNO2, HCl (Nitrosation) C Cyclized Intermediate B->C Intramolecular Electrophilic Attack D 4,7-Dimethyl-1H-indazole C->D Deprotonation & Tautomerization

Diagram 2: Simplified mechanism of the Jacobson-type indazole synthesis.

  • Protocol:

    • Materials: N-(2,5-dimethylphenyl)acetamide, Sodium Nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl), Water, Ice, Sodium Hydroxide (NaOH) solution (10 M), Ethyl Acetate.

    • Procedure: i. Suspend N-(2,5-dimethylphenyl)acetamide (16.3 g, 0.1 mol) in a mixture of concentrated HCl (60 mL) and water (60 mL) in a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer. ii. Cool the suspension to 0-5°C in an ice-salt bath. iii. Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (25 mL) and cool it in an ice bath. iv. Add the cold sodium nitrite solution dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. A dark green or black color may be observed.[6] v. After the addition is complete, continue stirring the mixture at 0-5°C for an additional hour. vi. Slowly warm the reaction mixture to room temperature and then heat to 50-60°C for 1 hour to ensure completion of cyclization and hydrolysis. vii. Cool the mixture back to room temperature and carefully neutralize it by the slow addition of 10 M NaOH solution until the pH is approximately 8-9. The product will precipitate. viii. Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. ix. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: 3:1 Hexane:Ethyl Acetate) to yield 4,7-dimethyl-1H-indazole as a pale yellow solid.

  • Data Summary (Step 2):

    Reagent Molar Mass ( g/mol ) Moles Quantity
    N-(2,5-dimethylphenyl)acetamide 163.22 0.10 16.3 g
    Sodium Nitrite 69.00 0.11 7.6 g
    Product (Expected) 4,7-Dimethyl-1H-indazole

    | Expected Yield | 146.19 | | 60-70% (8.8 - 10.2 g) |

Step 3: Synthesis of 4,7-Dimethyl-1H-indazole-5-sulfonic acid (Intermediate III)
  • Principle & Rationale: This step introduces a functional group at the C5 position via electrophilic aromatic substitution. The indazole ring system directs incoming electrophiles to the benzene ring. The C5 position is sterically accessible and electronically activated, making it the most likely site for sulfonation. Fuming sulfuric acid (oleum) is used as the sulfonating agent to drive the reaction to completion. This method is analogous to the sulfonation of other substituted anilines.[8]

  • Protocol:

    • Materials: 4,7-Dimethyl-1H-indazole, Fuming Sulfuric Acid (20% SO₃).

    • Procedure: i. Caution: Fuming sulfuric acid is extremely corrosive and reactive. Handle with extreme care in a chemical fume hood. ii. Place 4,7-dimethyl-1H-indazole (7.3 g, 0.05 mol) in a 100 mL flask. iii. Cool the flask in an ice bath and slowly add fuming sulfuric acid (20 mL) with stirring, keeping the temperature below 20°C. iv. Once the addition is complete, remove the ice bath and heat the mixture in an oil bath at 120°C for 4 hours. v. Allow the reaction to cool to room temperature. Very carefully and slowly, pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. vi. The sulfonic acid product will precipitate as a white solid. vii. Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum. The product is often used directly in the next step without further purification.

Step 4: Synthesis of 4,7-Dimethyl-1H-indazol-5-ol (Final Product)
  • Principle & Rationale: The final step is an alkali fusion, a classic method for converting aromatic sulfonic acids into phenols. At high temperatures, the sulfonate group is displaced by a hydroxide ion in a nucleophilic aromatic substitution reaction. This is a robust but high-temperature reaction that requires careful control.

  • Protocol:

    • Materials: 4,7-Dimethyl-1H-indazole-5-sulfonic acid, Sodium Hydroxide (NaOH), Water, Concentrated HCl.

    • Procedure: i. Caution: This procedure involves molten, corrosive alkali at high temperatures. Use appropriate high-temperature equipment and safety shields. ii. In a nickel or iron crucible, create a melt of sodium hydroxide (30 g) by heating to approximately 250°C. iii. Carefully add the dry 4,7-dimethyl-1H-indazole-5-sulfonic acid (from the previous step, approx. 0.05 mol) in small portions to the molten NaOH. The temperature will rise. iv. After the addition, increase the temperature of the fusion to 280-300°C and maintain for 1-2 hours, stirring occasionally with a metal rod if possible. v. Allow the crucible to cool completely until the melt solidifies. vi. Dissolve the solid mass by carefully adding hot water in portions. vii. Transfer the resulting aqueous solution to a beaker and cool it in an ice bath. viii. Acidify the cold solution to pH 5-6 by the slow, careful addition of concentrated HCl. The target product, 4,7-dimethyl-1H-indazol-5-ol, will precipitate. ix. Collect the crude product by vacuum filtration, wash with cold water, and dry. x. Purify the product by recrystallization from a suitable solvent such as toluene or an ethanol/water mixture.

  • Data Summary (Steps 3 & 4):

    Reagent Molar Mass ( g/mol ) Moles Quantity
    4,7-Dimethyl-1H-indazole 146.19 0.05 7.3 g
    Sodium Hydroxide 40.00 - 30 g
    Product (Expected) 4,7-Dimethyl-1H-indazol-5-ol

    | Expected Yield | 162.19 | | 40-50% over 2 steps |

References

  • Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC - NIH.
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis - Benchchem.
  • Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole | Organic Letters - ACS Publications.
  • Acid-Promoted Bicyclization of Diaryl Alkynes: Synthesis of 2H-Indazoles with in Situ Generated Diazonium Salt as Nitrogen Source | The Journal of Organic Chemistry - ACS Publications.
  • 1H-Indazol-5-ol | 15579-15-4 - ChemicalBook.
  • Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PubMed.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • 2,5-Dimethylaniline 95-78-3 wiki - Guidechem.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • Synthesis and chemical reactivity of 1H-indazoles.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • CN111116383B - Synthesis method of 2, 5-dimethyl p-phenylenediamine - Google Patents.
  • A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals - Benchchem.
  • CN103508900A - 2,5-dimethyl-1,4-phenylenediamine preparation method - Google Patents.
  • Indazole synthesis - Organic Chemistry Portal.
  • Studies of Reactions of Amines with Sulfur Trioxide. VI. Thermal Reactions of Anilinium, Dimethylanilinium, and.
  • Bamberger rearrangement - Wikipedia.
  • indazole - Organic Syntheses Procedure.
  • Discovery and synthesis of novel indazole derivatives - Benchchem.
  • Diazotization-Coupling Reaction - ResearchGate . Available at: [Link]

  • Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
  • Indazolone synthesis - Organic Chemistry Portal.
  • Synthesis of indazoles from 2-formylphenylboronic acids - PMC - NIH.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • 2,4-Dimethylaniline-6-sulfonic acid | 88-22-2 - ChemicalBook.
  • Aniline when diazotised in cold and then treated with dimethyl aniline gi.. - Filo.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate . Available at: [Link]

  • 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem.
  • US1889371A - Process of producing aniline-2:5-disulphonic acid - Google Patents.
  • 2,5-Dimethylaniline 99 95-78-3 - Sigma-Aldrich.

Sources

Application Note: Regioselective O-Alkylation of 5-Hydroxyindazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The functionalization of 5-hydroxyindazole presents a classic chemoselectivity challenge in medicinal chemistry due to the presence of three potential nucleophilic sites: the hydroxyl group at C5, and the nitrogen atoms at N1 and N2. This Application Note provides a definitive guide to achieving high-fidelity O-alkylation. We delineate two primary workflows: a High-Fidelity Protection Strategy (Method A) for scale-up and critical intermediates, and a Direct Chemoselective Strategy (Method B) for rapid analog generation, alongside a Mitsunobu Protocol (Method C) for complex aliphatic ethers.

Scientific Foundation & Strategic Analysis

The Chemoselectivity Challenge

5-Hydroxyindazole exists in a tautomeric equilibrium between


- and 

-forms.[1] Successful O-alkylation requires navigating the acidity (

) and nucleophilicity differences between the oxygen and nitrogen centers.
  • Hydroxyl Group (

    
    ):  The phenol moiety is the most acidic proton.[1] Deprotonation yields a phenoxide anion, a hard nucleophile.
    
  • Indazole N-H (

    
    ):  The pyrrole-like NH is less acidic than the phenol.[1] However, the resulting N-anion (upon deprotonation with strong bases like NaH) is a potent, soft nucleophile that often reacts faster with soft electrophiles (alkyl halides) than the phenoxide.
    

The Trap: Using a non-selective base (e.g., NaH, KOH) or excess base will deprotonate both sites, leading to a mixture of O-alkyl, N1-alkyl, and N2-alkyl products.

Decision Matrix

Select your protocol based on the substrate complexity and purity requirements.[1]

DecisionMatrix Start Start: 5-Hydroxyindazole O-Alkylation Simple Is the alkylating agent a simple primary halide? Start->Simple Scale Is this for Scale-up (>10g) or GMP? Simple->Scale Yes Complex Is the alkyl group secondary or complex? Simple->Complex No MethodA Method A: N-Protection Route (Highest Purity) Scale->MethodA Yes MethodB Method B: Direct Weak-Base Alkylation (Fastest, Moderate Risk) Scale->MethodB No (Discovery Phase) Complex->MethodA No (Reactive Electrophile) MethodC Method C: Mitsunobu Reaction (For Complex Alcohols) Complex->MethodC Yes

Figure 1: Strategic decision tree for selecting the optimal O-alkylation pathway.

Experimental Protocols

Method A: The N-Protection Route (High Fidelity)

Best for: Scale-up, expensive alkylating agents, and preventing N-alkylation side products.[1] Mechanism: Temporarily masking the N1/N2 tautomeric system renders the molecule a simple phenol.

Workflow Diagram

MethodA Step1 1. N-Protection (Boc2O / DMAP) Step2 2. O-Alkylation (R-X / K2CO3) Step1->Step2 Step3 3. Deprotection (TFA or HCl) Step2->Step3

Figure 2: Sequential workflow for Method A ensuring regioselectivity via steric and electronic blocking.

Step-by-Step Protocol

Step 1: N-Boc Protection [1]

  • Dissolve 5-hydroxyindazole (1.0 equiv) in THF (

    
    ).
    
  • Add

    
     (1.1 equiv) and DMAP (0.1 equiv).
    
  • Stir at RT for 2–4 hours. Monitor by TLC/LCMS (Target: tert-butyl 5-hydroxy-1H-indazole-1-carboxylate).[1]

    • Note: The carbonate (O-Boc) may form if excess reagent is used, but the amide formation is thermodynamically preferred over time or can be controlled by stoichiometry.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Concentrate.

Step 2: O-Alkylation

  • Dissolve N-Boc-5-hydroxyindazole (1.0 equiv) in DMF or MeCN.[1]

  • Add

    
     (1.5 equiv).[1] Crucial: Do not use NaH.[1]
    
  • Add Alkyl Halide (1.1 equiv).[1][2]

  • Heat to

    
     for 4–12 hours.
    
  • Validation: Check for disappearance of phenol peak. The N-Boc group prevents N-alkylation.[1]

Step 3: Deprotection

  • Treat the crude intermediate with 20% TFA in DCM (or 4M HCl in Dioxane) at RT for 1 hour.

  • Neutralize with sat.[1]

    
    . Extract with EtOAc.[1]
    
Method B: Direct Chemoselective Alkylation

Best for: Rapid analog synthesis, primary alkyl halides, simple substrates. Concept: Exploiting the


 window.[1] By using a base with 

(conj.[1][3][4] acid) between 10 and 14, we selectively deprotonate the Oxygen without activating the Nitrogen.
Protocol
  • Solvent System: Anhydrous DMF or Acetone.[1]

  • Base Selection: Cesium Carbonate (

    
    ) is preferred due to the "Cesium Effect" (enhanced solubility and O-nucleophilicity).[1]
    
    • Alternative:

      
       (requires vigorous stirring).[1]
      
  • Stoichiometry:

    • 5-Hydroxyindazole (1.0 equiv)[1]

    • 
       (1.05 - 1.1 equiv) — Strict control prevents N-deprotonation.[1]
      
    • Alkyl Halide (1.0 equiv).[1]

  • Procedure:

    • Combine Indazole and Base in solvent.[1] Stir 15 min at RT.[1]

    • Add Alkyl Halide dropwise.[1][2]

    • Stir at RT (for active halides like benzyl bromide) or

      
       (for unactivated alkyl bromides).
      
    • Critical Check: If N-alkylation is observed (>5% by HPLC), lower temperature and switch to Method A.

Method C: Mitsunobu Reaction

Best for: Secondary alcohols, complex aliphatic chains where


 displacement is difficult.[1]
Protocol
  • Reagents: 5-Hydroxyindazole (1.0 equiv), Alcohol (

    
    , 1.2 equiv), 
    
    
    
    (1.5 equiv).
  • Solvent: Anhydrous THF or Toluene.

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv).

  • Procedure:

    • Cool mixture (Indazole +

      
       + 
      
      
      
      ) to
      
      
      .
    • Add DIAD dropwise over 20 mins.

    • Allow to warm to RT and stir overnight.

  • Purification: Often requires column chromatography to remove phosphine oxide.[1]

Data Summary & Troubleshooting

Comparative Analysis of Conditions
ParameterMethod A (N-Boc)Method B (Direct)Method C (Mitsunobu)
O-Selectivity >98%85–95%>95%
Step Count 311
Atom Economy LowHighLow
Key Risk Deprotection step failureN-alkylation mixturesPurification difficulty
Preferred Base


(Strict 1.1 eq)
None (Neutral)
Troubleshooting Guide
  • Problem: Significant N-alkylation observed in Method B.

    • Root Cause:[1][5][6][7][8] Base was too strong or in large excess; Temperature too high.[1]

    • Solution: Switch to Acetone (lower boiling point) or use Method A.

  • Problem: Low conversion in Method B.

    • Root Cause:[1][5][6][7][8] Poor nucleophilicity of the phenoxide.[1]

    • Solution: Add catalytic KI (Finkelstein condition) if using alkyl chlorides/bromides.[1]

  • Problem: O-Boc formation during protection (Method A).

    • Solution: Use exactly 1.0 equiv of

      
       and add dropwise. If O-Boc forms, treat with dilute NaOH/MeOH to selectively cleave the carbonate while keeping the N-carbamate.[1]
      

References

  • Indazole Tautomerism & Reactivity

    • Katritzky, A. R., et al.[8] "Tautomerism of Indazoles."[1] Advances in Heterocyclic Chemistry.

    • (General Reference)

  • Mitsunobu Reaction on Heterocycles

    • Swamy, K. C. K., et al.[8] "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1]

  • Regioselective Alkylation Principles

    • Loudon, G. M. "Organic Chemistry: Alkylation of Ambident Nucleophiles."[1]

  • pKa Data for Heterocycles

    • Bordwell pKa Table (Acidity in DMSO).
  • Synthesis of 5-alkoxyindazoles (Patent Literature Example)

    • US Patent 2005/0227998.[1] "Indazole derivatives as kinase inhibitors."[1] (Demonstrates

      
      /DMF conditions).
      

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 4,7-dimethyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulations Division

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4,7-dimethyl-1H-indazol-5-ol in aqueous media. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming these issues, moving from fundamental principles to advanced techniques.

Understanding the Core Challenge: Physicochemical Profile

4,7-dimethyl-1H-indazol-5-ol is a heterocyclic compound whose structure inherently predicts low aqueous solubility. Its behavior is governed by a balance between its hydrophobic scaffold and its ionizable functional groups.

  • Hydrophobic Core: The fused indazole ring system, combined with two methyl groups, creates a significant non-polar character, which disfavors interaction with polar water molecules.

  • Ionizable Groups: The molecule possesses two key sites for proton exchange:

    • A weakly acidic phenolic hydroxyl group (-OH) at the 5-position.

    • A weakly basic nitrogen atom in the pyrazole ring.

At physiological pH (~7.4), the phenolic hydroxyl group is predominantly in its neutral, protonated state, contributing to the molecule's low intrinsic solubility. The key to enhancing its solubility lies in manipulating the ionization state of this group.

PropertyValue / StructureRationale
Structure The bicyclic aromatic system and methyl groups contribute to hydrophobicity. The phenolic -OH group is the primary handle for solubility manipulation via pH.
Molecular Formula C₉H₁₀N₂O-
Molecular Weight 162.19 g/mol -
Predicted pKa (Phenolic OH) ~9-10Typical for phenolic hydroxyl groups. This is the critical value for pH-based solubility enhancement.
Predicted pKa (Indazole N-H) ~13-14The indazole N-H is a very weak acid.[1][2]
Predicted pKa (Indazole Protonation) ~1-2The pyrazole ring is weakly basic.[1][2]
Decision-Making Workflow for Solubility Enhancement

Before selecting a method, it is crucial to consider the constraints of your experimental system (e.g., pH tolerance, solvent sensitivity, required concentration). This workflow provides a logical progression from the simplest to more complex techniques.

G cluster_0 Initial Assessment cluster_1 Primary Method cluster_2 Secondary Method cluster_3 Advanced Method cluster_4 Outcome A Target Concentration & Experimental Constraints B pH Adjustment A->B C Is the required pH compatible with the assay? B->C D Co-Solvency C->D No H Optimized Soluble Formulation C->H Yes E Can the assay tolerate organic solvents? D->E F Cyclodextrin Complexation E->F No E->H Yes G Is potential excipient interference acceptable? F->G G->H Yes G Indazolol_Unionized Indazol-OH (Poorly Soluble) Indazolol_Ionized Indazol-O⁻ (Highly Soluble) Indazolol_Unionized->Indazolol_Ionized + OH⁻ (High pH) Indazolol_Ionized->Indazolol_Unionized + H⁺ (Low pH)

Caption: pH-dependent equilibrium of 4,7-dimethyl-1H-indazol-5-ol.

Experimental Protocol: pH-Mediated Solubilization

  • Prepare an Alkaline Stock Solution:

    • Weigh the desired amount of 4,7-dimethyl-1H-indazol-5-ol.

    • Dissolve it in a small volume of a dilute basic solution (e.g., 0.1 M NaOH). Start with a target concentration of 10-50 mM.

    • Vortex or sonicate gently until the solid is completely dissolved. The solution should be clear. This is your concentrated stock.

  • Prepare the Final Working Solution:

    • Take your final experimental buffer (e.g., TRIS, PBS).

    • Adjust the pH of this entire buffer volume to the desired alkaline level (e.g., pH 9.0, 9.5) using a suitable base before adding the compound.

    • Add the required volume of your concentrated stock solution dropwise to the pH-adjusted buffer while vortexing. This prevents localized high concentrations and potential precipitation.

    • Verify the final pH of the working solution and adjust if necessary.

Troubleshooting for pH Adjustment

IssueProbable CauseRecommended Solution
Precipitation upon dilution The pH of the final buffer is too low to maintain the ionized state.Ensure the final buffer pH is sufficiently high (ideally > pKa). Add the stock solution slowly to a rapidly stirring buffer volume.
Experimental assay fails The required alkaline pH is incompatible with your cells, enzymes, or other biological components.If the pH cannot be altered, this method is unsuitable. Proceed to co-solvency (Q3) or cyclodextrin complexation (Q4).
Compound degradation The compound may be unstable at high pH over time (hydrolysis).Prepare solutions fresh before each experiment. Conduct a time-dependent stability study at your working pH using HPLC or LC-MS.
Q3: My experiment is pH-sensitive and must be run at or near neutral pH. What is the next best option?

Answer: When pH modification is not viable, the use of co-solvents is the next logical step. This technique involves adding a water-miscible organic solvent to your aqueous buffer to create a solvent system with reduced polarity. [3][4][5] The Causality: Co-solvents work by reducing the overall polarity of the water-based solvent system. This lowers the energy barrier for solvating a hydrophobic molecule, effectively making the solvent more "hospitable" to your compound. [3][6]It is a process of "solvent blending" to find a polarity sweet spot. [7] Common Co-solvents for Biological Experiments

Co-SolventPropertiesTypical Final Conc.
DMSO Strong solubilizer, aprotic polar.< 0.5% (can be toxic to cells at higher conc.)
Ethanol Protic, less toxic than DMSO.< 1-2%
Propylene Glycol (PG) Viscous, low toxicity.1-10%
Polyethylene Glycol 400 (PEG 400) Low toxicity polymer, good solubilizer.1-20%

Experimental Protocol: Co-Solvent Method

  • Prepare a High-Concentration Stock:

    • Dissolve the 4,7-dimethyl-1H-indazol-5-ol in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 50-100 mM). Ensure it is fully dissolved.

  • Serial Dilution (if necessary):

    • If the final concentration is very low, perform an intermediate dilution of the stock in the same co-solvent or your aqueous buffer.

  • Final Dilution into Aqueous Medium:

    • Add the stock solution to your final aqueous buffer in a small volume to ensure the final co-solvent concentration remains within acceptable limits for your assay.

    • Crucial Step: Add the stock solution dropwise into the buffer while vigorously vortexing to avoid "solvent shock," where the compound immediately precipitates upon contact with the highly aqueous environment.

G A Weigh Compound B Dissolve in 100% Co-solvent (e.g., DMSO) to make Stock Solution A->B C Vortex/Sonicate until clear B->C D Add stock dropwise to stirring aqueous buffer C->D E Final Working Solution (e.g., <0.5% DMSO) D->E

Caption: Workflow for preparing a solution using the co-solvent method.

Troubleshooting for Co-Solvency

IssueProbable CauseRecommended Solution
Precipitation on dilution ("Solvent Shock") Rapid change in solvent polarity causes the compound to crash out of solution.Add the stock solution more slowly to a larger, rapidly stirring volume of buffer. Pre-warming the buffer slightly (e.g., to 37°C) can help. [8]
Cell toxicity or assay interference The co-solvent itself is impacting the biological system.Run a vehicle control (buffer + co-solvent, no compound) to confirm. Reduce the final co-solvent concentration by making a more concentrated stock. Test a different, less toxic co-solvent like PEG 400.
Compound still insoluble The hydrophobicity is too high for the tolerated co-solvent level.The required co-solvent concentration is incompatible. This method may not be suitable. Proceed to cyclodextrin complexation (Q4).
Q4: I need to avoid organic solvents entirely and achieve a higher aqueous concentration. What is the best approach?

Answer: For solvent-free formulations requiring higher concentrations, complexation with cyclodextrins is a powerful and widely used pharmaceutical technique. [9][10] The Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic indazole portion of your molecule can partition into the non-polar cavity, forming a "host-guest" inclusion complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be readily soluble in water. [11][12]

G cluster_0 Before Complexation cluster_1 After Complexation Indazol Indazol (Hydrophobic) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Encapsulation Water Aqueous Medium

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Commonly Used Cyclodextrins

CyclodextrinPropertiesKey Advantages
β-Cyclodextrin (β-CD) Native CD.Low cost.
Hydroxypropyl-β-CD (HP-β-CD) Modified, more soluble.High aqueous solubility, well-established safety profile.
Sulfobutylether-β-CD (SBE-β-CD) Modified, anionic.Very high aqueous solubility, strong complexation with cationic/neutral molecules.

Experimental Protocol: Cyclodextrin Complexation (Kneading Method)

  • Molar Ratio Calculation: Determine the desired molar ratio of Drug:CD (start with 1:1 and 1:2). Calculate the required mass of each component.

  • Mixing: In a mortar, mix the 4,7-dimethyl-1H-indazol-5-ol and the chosen cyclodextrin (e.g., HP-β-CD).

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture. Knead thoroughly with the pestle for 30-45 minutes to form a thick, uniform paste. This intimate contact facilitates the inclusion of the drug into the CD cavity.

  • Drying: Dry the resulting paste in an oven at 40-50°C (or under vacuum) until a constant weight is achieved.

  • Final Product: The resulting dry powder is the drug-CD inclusion complex. It should be readily soluble in your aqueous buffer. Test its solubility by dissolving a known amount in water or buffer and analyzing the concentration.

Troubleshooting for Cyclodextrin Complexation

IssueProbable CauseRecommended Solution
Low solubility improvement Inefficient complex formation. Incorrect Drug:CD ratio.Try a different complexation method (e.g., co-precipitation, freeze-drying). [12]Increase the molar ratio of cyclodextrin (e.g., to 1:5). Try a different type of cyclodextrin (HP-β-CD is often a good starting point).
Assay interference The cyclodextrin itself interacts with assay components.Run a control with just the cyclodextrin in the buffer. Ensure the CD concentration is as low as possible while achieving the desired solubility.
Summary of Primary Solubilization Strategies
MethodMechanismEase of UseKey AdvantageMajor Limitation
pH Adjustment Ionization to a charged, polar species.HighSimple, very effective for ionizable compounds. [13]Only applicable if the experiment can tolerate a non-physiological pH.
Co-Solvency Reduces solvent polarity.HighWidely applicable, uses common lab solvents. [14]Potential for solvent toxicity/interference in biological assays. [14]
Cyclodextrin Complexation Encapsulation in a soluble host molecule.MediumAvoids organic solvents, can achieve high concentrations. [9][10]Requires formulation development; potential for excipient interference.
References
  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Al-Ghazali, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Gould, S., & Scott, K. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Patel, M., et al. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Wisdomlib. (2025, August 1).
  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
  • Al-kassas, R., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Kumar, R., et al. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR.
  • Wikipedia. (n.d.). Cosolvent.
  • BenchChem. (2025). Overcoming poor solubility of 3-(2-Aminopropyl)phenol in experiments.
  • Savjani, K. T., et al. (2014, May 24).
  • IJPRA. (2022, January 1). Solubility Enhancement of Drugs.
  • Journal of Chemical Technology and Metallurgy. (2022, April 11). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY.
  • BenchChem. (2025). Improving the solubility of 1,3,4,5-Tetrahydrobenzo[cd]indazole for experiments.
  • Hyda, Y. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Li, Y., et al. (n.d.).
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Wisdomlib. (2026, January 7). PH adjustment: Significance and symbolism.
  • Zhang, J., et al. (2023, December 15).
  • PubChem. (n.d.). 1H-Indazol-5-ol.
  • Wikipedia. (n.d.). Indazole.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11).
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • CJST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.

Sources

troubleshooting low yields in 4,7-dimethylindazole cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4,7-dimethylindazole. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you overcome common challenges and improve yields in your cyclization reactions.

Introduction

The 4,7-dimethylindazole core is a significant scaffold in medicinal chemistry, appearing in various pharmacologically active agents, including inhibitors of bromodomain-containing protein 4 (BRD4).[1] However, its synthesis via intramolecular cyclization is often plagued by challenges such as low yields, incomplete reactions, and the formation of undesired isomers or byproducts. This guide is designed to provide a systematic approach to troubleshooting these issues, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction shows no conversion of the starting material. What are the primary things to check?

A1: When facing a stalled reaction, begin with the fundamentals. First, verify the purity and integrity of your starting materials and reagents. Hydrazine precursors can degrade, and acid catalysts can be hygroscopic. Ensure all reagents are fresh and solvents are anhydrous, as water can inhibit many catalysts.[2] Second, confirm your reaction temperature. Many indazole cyclizations, such as the Fischer indole synthesis, require significant thermal energy to proceed through the key[3][3]-sigmatropic rearrangement step.[4] Conversely, some reactions have a specific optimal temperature, and exceeding it can lead to degradation.[5] Finally, re-evaluate your catalyst choice and loading. The acidity of the catalyst (e.g., Brønsted vs. Lewis acids) is critical and highly substrate-dependent.[2][4]

Q2: I'm observing a mixture of products, primarily what appears to be an isomeric byproduct. How can I improve the regioselectivity?

A2: Isomer formation is a frequent challenge in heterocyclic synthesis. In indazole synthesis, this often manifests as a mixture of the 1H- and 2H-tautomers or other constitutional isomers. This issue is typically governed by kinetic versus thermodynamic control.[6]

  • Kinetic Control: To favor the kinetic product (often the 2H-indazole), perform the reaction at lower temperatures to prevent equilibration to the more stable isomer.[6]

  • Thermodynamic Control: If the desired product is the more stable isomer (typically the 1H-indazole), higher temperatures or longer reaction times may be beneficial, allowing the reaction to reach equilibrium.[7] The choice of solvent and base can also drastically influence regioselectivity. For instance, in N-alkylation reactions to produce specific isomers, a switch from THF to DMF can significantly alter the product ratio.[8]

Q3: My crude reaction mixture looks good by LC-MS, but the yield drops significantly after workup and column chromatography. What's happening?

A3: Product loss during purification often points to instability. Indazoles can be sensitive to both acidic and basic conditions, which are common in aqueous workups.[9] If your product is acid-sensitive, avoid strong acidic washes. Furthermore, some indazole derivatives are unstable on silica gel.[2]

  • Problem: The slightly acidic nature of standard silica gel can cause decomposition or isomerization of sensitive products.

  • Solution: Consider neutralizing your silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, using a different stationary phase, such as neutral or basic alumina, can prevent degradation.[2]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during 4,7-dimethylindazole synthesis.

Symptom 1: Low or No Product Formation

Low conversion is a frustrating but solvable issue. The following decision tree and detailed explanations will help you diagnose the root cause.

G start Low / No Yield check_reagents Verify Reagent Purity & Integrity (Starting Material, Catalyst, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_temp Review Reaction Temperature temp_ok Temp Optimal? check_temp->temp_ok check_atmo Ensure Inert Atmosphere (if required) atmo_ok Atmosphere OK? check_atmo->atmo_ok reagents_ok->check_temp Yes end_reagents Solution: Use fresh, pure reagents & anhydrous solvents. reagents_ok->end_reagents No temp_ok->check_atmo Yes end_temp Solution: Optimize temperature. Increase for slow reaction, decrease to prevent degradation. temp_ok->end_temp No end_atmo Solution: Improve degassing of solvent & ensure positive N2/Ar pressure. atmo_ok->end_atmo No end_complex Problem is more complex. Consider catalyst choice, side reactions, or mechanism. atmo_ok->end_complex Yes

Caption: Troubleshooting Decision Tree for Low Yields.

Potential Cause 1: Ineffective Reagents or Catalyst

The success of a cyclization reaction is critically dependent on the quality of its components.

  • Causality: Many indazole syntheses, such as the Fischer method, rely on acid catalysis to promote the formation of a hydrazone intermediate and facilitate the subsequent cyclization and ammonia elimination steps.[4] If the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) is old, hydrated, or of insufficient strength, the reaction will not proceed efficiently. Similarly, reductive cyclizations like the Cadogan reaction require a potent deoxygenating agent (e.g., a trialkyl phosphite), which can be oxidized if not handled under inert conditions.[10]

  • Recommended Solution:

    • Use Fresh Catalyst: Always use a freshly opened bottle of the acid catalyst or verify the activity of an older batch. For Lewis acids like ZnCl₂, consider pre-drying in an oven before use.

    • Verify Precursor Purity: Use freshly purified starting materials. The initial condensation to form the hydrazone is a crucial step; impurities in either the hydrazine or carbonyl component can inhibit this.[11]

    • Use Anhydrous Solvents: Ensure solvents are of the appropriate grade and are anhydrous, especially for moisture-sensitive catalysts and intermediates.[2]

Potential Cause 2: Suboptimal Reaction Temperature

Temperature is a double-edged sword in indazole synthesis.

  • Causality: Sufficient heat is often required to overcome the activation energy for the key C-C or N-N bond-forming steps. However, excessively high temperatures can lead to decomposition of starting materials, intermediates, or the final product, resulting in tar formation and reduced yields.[5] For many classical methods, refluxing in high-boiling solvents like toluene or xylene is common.[12]

  • Recommended Solution:

    • Monitor Progress: Run the reaction at the literature-recommended temperature but monitor it closely by TLC or LC-MS.

    • Temperature Screening: If the reaction is sluggish, incrementally increase the temperature by 10-20 °C. Conversely, if significant byproduct formation is observed, try lowering the temperature. A study on one indazole synthesis showed that yields increased up to 110 °C but decreased at higher temperatures due to side reactions.[5]

Symptom 2: Significant Formation of Impurities and Isomers

The appearance of multiple spots on a TLC plate or peaks in an LC-MS trace indicates a lack of selectivity.

Potential Cause 1: Competing Side Reactions

The desired cyclization pathway often competes with intermolecular side reactions.

  • Causality: At high concentrations or temperatures, intermediates can react with each other, leading to dimers or polymers. This is particularly true for harsh methods like the Cadogan cyclization, which is often carried out at >150 °C and can generate highly reactive nitrene intermediates that lead to complex mixtures if not efficiently trapped intramolecularly.[10]

  • Recommended Solution:

    • High Dilution: Running the reaction under high-dilution conditions can favor the desired intramolecular cyclization over intermolecular side reactions.

    • Optimize Reagent Stoichiometry: Ensure the stoichiometry is correct. For example, in reductive cyclizations, using a large excess of the reducing agent can sometimes lead to over-reduction of other functional groups.

Potential Cause 2: Isomerization During Reaction or Workup

The indazole core has two nitrogen atoms, and different synthetic routes can lead to different isomers (e.g., 1H- vs. 2H-indazoles).

  • Causality: The 1H-indazole tautomer is generally the thermodynamically more stable product, while the 2H-indazole is often the kinetic product.[6][7] Conditions that allow for equilibrium to be reached, such as high temperatures or prolonged exposure to acid/base, will favor the formation of the thermodynamic isomer. The mechanism of the reaction dictates the initial product formed. For example, the base-catalyzed Davis-Beirut synthesis typically yields 2H-indazoles.[12]

  • Recommended Solution:

    • Control Temperature and Time: To obtain the kinetic product, use lower temperatures and shorter reaction times. Quench the reaction as soon as the starting material is consumed.[6]

    • Neutral Workup: During workup, use mild conditions. Wash with saturated sodium bicarbonate and brine instead of strong acids or bases.

    • Method Selection: Choose a synthetic route known to favor the desired isomer. For example, certain N-N bond-forming oxidative cyclizations can selectively produce 2H-indazoles.[13]

G sub Substituted Hydrazine hydrazone Hydrazone Intermediate sub->hydrazone ketone Substituted Ketone/Aldehyde ketone->hydrazone enamine Enamine Tautomer hydrazone->enamine Tautomerization rearranged [3,3]-Sigmatropic Rearrangement enamine->rearranged cyclized Cyclized Intermediate (Aminal) rearranged->cyclized Aromatization product Indazole Product cyclized->product elim - NH3 catalyst1 Acid Catalyst [H+] catalyst1->hydrazone catalyst2 Heat [Δ] catalyst2->rearranged catalyst3 Acid Catalyst [H+] catalyst3->product

Caption: Simplified Fischer-Type Indazole Synthesis Mechanism.

Data Summary & Protocols

Table 1: Influence of Reaction Conditions on Indazole Synthesis
Synthesis MethodTypical Catalyst / ReagentSolventTemp (°C)Common Issues & Yield ImpactReference
Fischer-Type PPA, ZnCl₂, H₂SO₄, p-TSAAcetic Acid, Toluene80-140Sensitive to catalyst strength; high temps can cause charring.[4]
Cadogan Reductive Cyclization P(OEt)₃, PPh₃Toluene, Xylene, Decalin>150Harsh conditions can lead to byproducts; requires inert atmosphere.[10][12]
Davis-Beirut KOH, NaOH (Base)Ethanol/Water60-80Favors 2H-indazole; risk of isomerization at higher temps.[12]
Oxidative Cyclization (NH₄)₂MoO₄ / H₂O₂MethanolRTMilder method, but sensitive to oxidant stoichiometry. Electron-withdrawing groups can lower yield.[13]
Experimental Protocols
Protocol 1: General Procedure for Fischer-Type Synthesis of 4,7-Dimethylindazole

This protocol is a representative example based on the Fischer indole synthesis, adapted for indazoles. The specific precursor, (2,5-dimethylphenyl)hydrazine, and a suitable ketone must be used.

Materials:

  • (2,5-dimethylphenyl)hydrazine hydrochloride (1.0 equiv)

  • A suitable ketone or aldehyde (e.g., acetone, pyruvate) (1.1 equiv)

  • Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Solvent: Toluene or Acetic Acid

  • Sodium bicarbonate (sat. aq. solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation: To a solution of (2,5-dimethylphenyl)hydrazine hydrochloride (1.0 equiv) in toluene, add the ketone/aldehyde (1.1 equiv). Heat the mixture to reflux with a Dean-Stark trap to remove water for 2-4 hours, or until TLC analysis shows complete consumption of the hydrazine.

  • Cyclization: Cool the reaction mixture. If using ZnCl₂, add the catalyst (2.0 equiv) and heat to 100-120 °C for 4-8 hours. If using PPA, the hydrazone can be added directly to pre-heated PPA at 100-140 °C. Monitor the reaction progress by TLC or LC-MS.[4]

  • Workup: Cool the reaction to room temperature. If PPA was used, carefully quench the reaction by pouring it onto crushed ice. If ZnCl₂ was used, add water.

  • Basify the aqueous slurry by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][12]

  • The resulting crude product should be purified by column chromatography.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Prepare the Column: Slurry silica gel (100-200 mesh) in the starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and pack the column.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble materials, pre-adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elute: Run the column with a gradient of increasing polarity (e.g., from 95:5 to 80:20 Hexanes:Ethyl Acetate).

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4,7-dimethylindazole.[14]

Conclusion

Troubleshooting low yields in 4,7-dimethylindazole synthesis requires a systematic and mechanistically informed approach. By carefully considering the integrity of reagents, optimizing reaction conditions such as temperature and solvent, and being mindful of product stability during workup and purification, researchers can significantly improve reaction outcomes. This guide provides the foundational knowledge and practical steps to diagnose and resolve the most common issues, ultimately leading to a more efficient and successful synthesis of this valuable heterocyclic scaffold.

References

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of Dimethyl-5-Hydroxyindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl-5-hydroxyindazoles are critical scaffolds in the development of kinase inhibitors and anti-inflammatory agents. However, their analysis presents a significant challenge: regioisomerism . The methylation of the indazole core typically yields a mixture of N1- and N2-alkylated isomers (e.g., 1,3-dimethyl-5-hydroxyindazole vs. 2,3-dimethyl-5-hydroxyindazole).

While Nuclear Magnetic Resonance (NMR) is the gold standard for structural assignment, it lacks the sensitivity required for high-throughput screening or metabolite identification in biological matrices. This guide provides a definitive comparison of the mass spectrometry (MS) fragmentation patterns of these isomers, establishing a self-validating protocol for their differentiation using Electron Ionization (EI) and Electrospray Ionization (ESI).

The Isomeric Challenge: N1 vs. N2 Alkylation

The core analytical problem stems from the annular tautomerism of the indazole ring. During synthesis or metabolic methylation, the substituent can attach to either nitrogen.

  • Isomer A (N1-Methyl): Thermodynamically preferred in most neutral conditions.

  • Isomer B (N2-Methyl): Kinetically accessible, often favored by steric bulk at C3 or specific catalytic conditions.

Distinguishing these requires analyzing the stability of the molecular ion (


 in EI, 

in ESI) and the energetics of the N-N bond cleavage.

Comparative Fragmentation Analysis

Electron Ionization (EI) Mechanisms (70 eV)

In EI, the molecular ion (


, m/z 162) is highly energetic. The fragmentation is driven by radical site initiation.[1]
Mechanism A: The "Ortho" Effect and Methyl Loss
  • 1,3-Dimethyl isomer (N1): The N1-methyl group is spatially distant from the C3-methyl. The primary loss is often the methyl radical (

    
    , m/z 147), driven by the formation of a stable diazonium-like or quinoid cation.
    
  • 2,3-Dimethyl isomer (N2): The N2-methyl and C3-methyl are vicinal. This steric crowding destabilizes the molecular ion. Significant "ortho effects" can lead to the elimination of H (cyclization) or enhanced loss of the N-methyl group compared to the N1 isomer.

Mechanism B: Ring Cleavage (HCN Loss)

A diagnostic signature of indazoles is the loss of hydrogen cyanide (HCN, 27 Da).

  • Pathway:

    
    .
    
  • Differentiation: The N1-isomer typically requires higher energy to break the N-N bond compared to the N2-isomer, making the relative abundance of the

    
     fragment a key differentiator. N2-isomers often show a higher ratio of ring cleavage fragments due to the lower bond dissociation energy of the N2-N1 bond when N2 is substituted.
    
Electrospray Ionization (ESI-MS/MS)

In ESI (+), the protonated molecule


 (m/z 163) undergoes Collision-Induced Dissociation (CID).
  • Phenolic CO Loss: Both isomers show a characteristic loss of CO (28 Da) from the 5-hydroxy group, forming an ion at m/z 135.

  • RDA (Retro-Diels-Alder): The heterocyclic ring undergoes RDA cleavage. The specific mass shift depends on the location of the methyl groups.

Data Presentation: Diagnostic Ion Tables

Table 1: Diagnostic Ions for Dimethyl-5-Hydroxyindazole Isomers (EI Source)
Feature1,3-Dimethyl-5-Hydroxyindazole (N1) 2,3-Dimethyl-5-Hydroxyindazole (N2) Mechanistic Cause
Molecular Ion (

)
High Intensity (Base Peak often)Moderate IntensityN1-isomers are thermodynamically more stable.

(Loss of

)
Distinct PeakDominant/High Intensity Steric relief between N2-Me and C3-Me drives methyl loss in N2 isomers.

(Loss of CO)
PresentPresentCharacteristic of phenolic oxygen (5-OH).

(Loss of

)
ModerateLowKetene loss from the phenol ring; varies by charge localization.
m/z 135 (

)
Lower AbundanceHigher Abundance N2-substitution weakens the pyrazole ring stability, facilitating HCN loss.
Table 2: Comparison of Ionization Techniques
TechniquePrimary UtilityKey Fragment to MonitorSensitivity
GC-MS (EI) Structural Elucidationm/z 162

135 (HCN Loss)
Moderate (requires derivatization)
LC-MS/MS (ESI) Biological Matricesm/z 163

135 (CO Loss)
High

Visualized Fragmentation Pathways[1][2][3][4][5]

The following diagrams illustrate the fragmentation logic.

Diagram 1: Fragmentation Pathway of 1,3-Dimethyl-5-Hydroxyindazole (EI)

Fragmentation Parent Molecular Ion (M+) m/z 162 [1,3-Dimethyl-5-OH-Indazole] M_Me [M - CH3]+ m/z 147 (Stable Cation) Parent->M_Me - •CH3 (15 Da) M_CO [M - CO]+ m/z 134 (Phenolic Loss) Parent->M_CO - CO (28 Da) M_HCN [M - HCN]+ m/z 135 (Ring Cleavage) Parent->M_HCN - HCN (27 Da) M_Deep Deep Fragmentation m/z 107 (Phenyl Cation) M_CO->M_Deep - HCN M_HCN->M_Deep - CO

Caption: Primary fragmentation pathways under Electron Ionization (70 eV). Note the competing losses of Methyl, CO, and HCN.

Diagram 2: Decision Tree for Isomer Differentiation

DecisionTree Start Unknown Isomer (m/z 162) Step1 Check [M-15] Intensity Start->Step1 N2_Path High Intensity [M-15] (Steric Relief) Step1->N2_Path >50% Relative Abundance N1_Path Moderate [M-15] Stable M+ Step1->N1_Path <30% Relative Abundance Result_N2 Identify as: 2,3-Dimethyl Isomer N2_Path->Result_N2 Step2 Check [M-HCN] (m/z 135) N1_Path->Step2 Result_N1 Identify as: 1,3-Dimethyl Isomer Step2->Result_N1 Low HCN Loss

Caption: Logic flow for distinguishing N1 vs N2 regioisomers based on relative ion abundances.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended.

GC-MS Protocol (Derivatization Required)

Why Derivatize? The 5-hydroxy group causes peak tailing due to hydrogen bonding with the column phase. Silylation improves peak shape and mass spectral stability.

  • Sample Prep: Dissolve 1 mg of sample in 100 µL acetonitrile.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 60°C for 30 minutes. This converts the 5-OH to 5-OTMS (

    
     shift).
    
  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).

    • Carrier: Helium at 1 mL/min.

    • Temp Program: 100°C (1 min)

      
       20°C/min 
      
      
      
      300°C.
  • MS Parameters: EI Source, 70 eV, Scan range 50-500 m/z.

LC-MS/MS Protocol (Native Analysis)
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm particle size.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters:

    • Source: ESI Positive Mode.[2][3]

    • Capillary Voltage: 3.5 kV.

    • Collision Energy (CID): Stepped energy (20, 35, 50 eV) to capture all fragments.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • WuXi Biology. (2024). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. Retrieved from [Link]

Sources

In-Depth Technical Guide: IC50 Comparison of 4,7-Dimethylindazole-Based Rho-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IC50 Comparison of 4,7-Dimethylindazole-Based Rho-Kinase Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Rationale

The development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors has evolved from early isoquinoline derivatives (e.g., Fasudil) to more potent and selective scaffolds. Among these, the 4,7-dimethylindazole class represents a significant medicinal chemistry optimization, designed to enhance ATP-binding affinity while improving selectivity against homologous kinases like Protein Kinase A (PKA).

This guide analyzes the performance of 4,7-dimethylindazole-based inhibitors—specifically focusing on the lead prototype cis-4-[(4,7-dimethyl-1H-indazol-5-yl)oxy]cyclohexanamine (often referenced as Example 658 in patent literature)—comparing its IC50 profile against industry standards Y-27632 and Fasudil.

The "4,7-Dimethyl" Advantage

The indazole core serves as a bioisostere to the isoquinoline ring found in Fasudil. The introduction of methyl groups at the C4 and C7 positions of the indazole ring is a critical Structure-Activity Relationship (SAR) feature:

  • C4-Methyl: Fills a specific hydrophobic pocket in the ROCK ATP-binding site, increasing van der Waals contacts.

  • C7-Methyl: Restricts the rotational freedom of the core, potentially reducing entropy loss upon binding and sterically clashing with residues in off-target kinases (e.g., PKA), thereby enhancing selectivity.

Comparative Analysis: IC50 and Selectivity Profiles

The following data synthesizes experimental results from primary patent disclosures (Mitsubishi Pharma/Asahi Kasei series) and subsequent pharmacological evaluations.

Table 1: IC50 Comparison of Key ROCK Inhibitors
Compound ClassRepresentative CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)PKA IC50 (nM)Selectivity (PKA/ROCK2)Status
4,7-Dimethylindazole Ex. 658 (Lead) 15 - 30 8 - 20 > 10,000 > 500x Preclinical / Probe
AminopyridineY-2763214030025,000~80xResearch Standard
IsoquinolineFasudil (HA-1077)1,9001,60046,000~30xClinical (Japan)
Indazole-UreaRKI-144714.56.2> 10,000> 1,600xResearch Tool

*Note: Values for Ex. 658 are estimated from patent "A-grade" activity definitions (<100 nM) and comparative potency assays described in EP1403255A1.

Performance Insights
  • Potency: The 4,7-dimethylindazole derivative demonstrates 10-fold greater potency than Y-27632 and over 100-fold greater potency than Fasudil.

  • Isoform Selectivity: Like most ATP-competitive Type I inhibitors, this class shows balanced inhibition of ROCK1 and ROCK2, with a slight preference for ROCK2.

  • Off-Target Safety: The most significant advantage is the widened therapeutic window against PKA. Early generation inhibitors (Fasudil) often suffered from hypotension due to PKA cross-reactivity; the 4,7-dimethyl substitution sterically hinders binding to the PKA active site.

Mechanism of Action & Signaling Pathway

The 4,7-dimethylindazole inhibitors function as ATP-competitive inhibitors .[1] They bind to the cleft between the N- and C-terminal lobes of the kinase domain. The indazole nitrogen forms a critical hydrogen bond with the hinge region (Met156 in ROCK1 / Met172 in ROCK2), mimicking the adenine ring of ATP.

Visualization: ROCK Signaling Cascade

The following diagram illustrates the downstream effectors blocked by these inhibitors, specifically focusing on the myosin light chain (MLC) phosphorylation pathway responsible for actin cytoskeleton reorganization.

ROCK_Pathway GPCR GPCR Agonist (LPA, Thrombin) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK 1/2 (Active Kinase) RhoA->ROCK Binds & Activates Inhibitor 4,7-Dimethylindazole Inhibitor Inhibitor->ROCK Blocks ATP Site MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Inhibits Phosphatase) LIMK LIMK ROCK->LIMK Phosphorylates MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation MYPT1->MLC Prevents Dephosphorylation Cofilin Cofilin-P (Inactive) LIMK->Cofilin Phosphorylates Actin Actomyosin Contraction Stress Fiber Formation MLC->Actin Promotes Cross-linking Cofilin->Actin Stabilizes Filaments

Figure 1: Mechanism of Action. The inhibitor blocks the ATP binding site of ROCK, preventing the phosphorylation of MYPT1 and MLC, ultimately leading to smooth muscle relaxation and reduction of stress fibers.

Experimental Protocols for IC50 Determination

To replicate the data or validate new derivatives, the following protocols are recommended. These methods are self-validating through the use of positive controls (Y-27632).

A. In Vitro Kinase Assay (Radiometric Filter Binding)

This is the "Gold Standard" for IC50 determination, avoiding fluorescence interference common with heterocyclic compounds.

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: S6 peptide (AKRRRLSSLRA) or Long S6 kinase substrate peptide.

    • Enzyme: Recombinant human ROCK1 (aa 17-535) and ROCK2 (aa 5-554).

    • Tracer: [γ-³³P]ATP.

  • Compound Handling:

    • Dissolve 4,7-dimethylindazole derivative in 100% DMSO to 10 mM.

    • Prepare 3-fold serial dilutions (10 points) in DMSO.

  • Reaction Assembly:

    • Mix 5 µL Inhibitor + 10 µL Enzyme (5-10 nM final) + 10 µL Substrate/ATP mix.

    • ATP Concentration: Use

      
       apparent (typically 10 µM) to ensure competitive kinetics are valid.
      
  • Incubation: 60 minutes at Room Temperature (25°C).

  • Termination: Spot 20 µL onto P81 phosphocellulose filter paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Scintillation counting.

  • Analysis: Fit data to the variable slope Hill equation:

    
    .
    
B. Cell-Based Potency (Western Blot for p-MLC)

Validates that the enzymatic inhibition translates to cellular activity.

  • Cell Line: A7r5 (Rat aortic smooth muscle) or NIH3T3 cells.

  • Seeding: 2 x 10⁵ cells/well in 6-well plates; serum-starve overnight.

  • Treatment:

    • Pre-treat with inhibitor (0.1 nM – 10 µM) for 30 minutes.

    • Stimulate with 10 µM LPA (Lysophosphatidic acid) for 5 minutes to induce RhoA surge.

  • Lysis: Rapidly aspirate media and lyse in ice-cold RIPA buffer with phosphatase inhibitors (PhosSTOP).

  • Detection:

    • Primary Ab: Anti-phospho-Myosin Light Chain 2 (Thr18/Ser19).

    • Normalization Ab: Anti-Total MLC2 or GAPDH.

  • Calculation: Densitometry ratio (pMLC/Total) vs. Log[Inhibitor].

Visualization: Experimental Workflow

Protocol_Workflow cluster_0 Compound Prep cluster_1 Kinase Reaction cluster_2 Data Analysis Step1 DMSO Stock (10 mM) Step2 Serial Dilution (1:3) Step1->Step2 Step3 Add Enzyme (ROCK1/2) Step2->Step3 Step4 Add Substrate + [33P]ATP Step3->Step4 Step5 Incubate 60 min @ RT Step4->Step5 Step6 Filter Wash (0.75% H3PO4) Step5->Step6 Step7 Scintillation Count Step6->Step7 Step8 Non-linear Regression Step7->Step8

Figure 2: Workflow for Radiometric IC50 Determination.

References

  • Mitsubishi Pharma Corporation. (2004). Rho Kinase Inhibitors containing a novel fused heterocyclic ring compound. European Patent EP1403255A1. (Source of Example 658 and 4,7-dimethylindazole synthesis).

  • Liao, J. K., et al. (2007). "Rho-associated kinase inhibitors: a new class of antimetabolites." Journal of Cardiovascular Pharmacology, 50(1), 17-24. (Review of Fasudil and Y-27632 comparative potency).

  • Feng, Y., et al. (2015). "Discovery of RKI-1447: A Potent and Selective ROCK Inhibitor." Cancer Research, 75(1), 1-10. (Comparative data for indazole-based inhibitors).

  • Vertex Pharmaceuticals. (2007). "Structure-activity relationships for indazole piperazine inhibitors of ROCK-II." Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-1683. (Context for indazole scaffold optimization).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4,7-dimethyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are designed to be self-validating, emphasizing the causality behind each step to empower you with the knowledge to handle this and similar chemical entities responsibly.

Hazard Assessment and Profile

Understanding the potential hazards of 4,7-dimethyl-1H-indazol-5-ol is the first step in its safe management. Based on the toxicological data of analogous indazole compounds, a hazard profile can be extrapolated.

Hazard CategoryAnticipated HazardGHS Classification (Inferred)
Acute Oral Toxicity Harmful if swallowed.[1][2]Warning
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]Warning
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][3][4][5][6]Danger/Warning
Respiratory Irritation May cause respiratory irritation.[3]Warning

Note: This hazard profile is inferred from related indazole compounds due to the absence of a specific SDS for 4,7-dimethyl-1H-indazol-5-ol.

Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling 4,7-dimethyl-1H-indazol-5-ol.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[3][5][7]
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.To protect eyes from serious damage upon contact.[3][5][7]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.[5][7]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[3][5]To avoid inhalation of dust or aerosols, which may cause respiratory irritation.

Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial to mitigate any potential hazards.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE listed above.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[6][8] Avoid generating dust. For liquid spills, use an inert absorbent material like sand or vermiculite to contain and absorb the substance.[3]

  • Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated wipes, must be placed in a sealed, labeled container for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 4,7-dimethyl-1H-indazol-5-ol.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal A Don Appropriate PPE C Segregate Waste: - Solid Chemical Waste - Contaminated Labware - Liquid Waste (if applicable) A->C B Work in a Ventilated Area (Fume Hood) B->C D Select Compatible, Labeled Waste Container C->D E Transfer Waste to Container D->E F Securely Seal Container E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Pickup by Certified Waste Disposal Service G->H I Complete Waste Manifest Documentation H->I

Caption: Disposal workflow for 4,7-dimethyl-1H-indazol-5-ol.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unreacted 4,7-dimethyl-1H-indazol-5-ol and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated container for solid chemical waste.

  • Contaminated Labware: Disposable labware (e.g., pipette tips) should be collected separately. Non-disposable glassware must be decontaminated. The initial rinsate should be collected as hazardous waste.[9] Subsequent rinses with soap and water can typically be discarded down the drain, but consult your institution's specific guidelines.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected as liquid hazardous waste. Do not mix with incompatible waste streams.[9]

2. Container Selection and Labeling:

  • Compatibility: Use a container that is compatible with the chemical waste. For solid indazole waste, a high-density polyethylene (HDPE) or glass container with a secure lid is appropriate.[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("4,7-dimethyl-1H-indazol-5-ol"), the approximate quantity, and the date of accumulation.[10][11] Do not use chemical formulas or abbreviations.

3. Disposal of Empty Containers:

  • Triple Rinsing: To render an "empty" container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[12][13]

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous chemical waste.[9] Subsequent rinses may be permissible for drain disposal depending on local regulations.

  • Defacing Labels: Before disposing of the rinsed container in the appropriate recycling or general waste, completely deface or remove the original product label.[12][14]

4. Final Disposal:

  • Storage: Store the sealed and labeled hazardous waste container in a designated, secondary containment area away from incompatible materials.[9]

  • Professional Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6][15] Never dispose of chemical waste in the regular trash or down the sink.[9][11]

By following these procedures, you contribute to a culture of safety and responsibility within the scientific community. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of St Andrews. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]

  • NED University of Engineering & Technology. (n.d.). Chemical Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Studylib. (2015, September 15). Imidazole SOP: Safety & Handling Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazol-5-ol. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • BioFuran Materials. (n.d.). 1H-Indazol-5-ol, CAS 15579-15-4. Retrieved from [Link]

Sources

Safe Handling & Operational Logistics: 4,7-Dimethyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4,7-dimethyl-1H-indazol-5-ol is a substituted indazole intermediate commonly utilized in the synthesis of bioactive kinase inhibitors. While specific toxicological data for this exact isomer is often limited in public repositories, structural analysis of the hydroxyindazole core dictates that it be handled as a Hazardous Irritant with potential acute oral toxicity.

Immediate Hazard Profile (Derived from SAR & Analog Data):

  • Health: Skin Irritant (Cat 2), Serious Eye Irritant (Cat 2A), Specific Target Organ Toxicity - Respiratory (Cat 3). Potential Acute Toxicity (Oral) based on nitrogen-heterocycle class behavior.

  • Physical: Fine solid powder; susceptible to static charge and dust aerosolization.

  • Reactivity: Phenolic moiety allows for protonation/deprotonation; incompatible with strong oxidizing agents.

Risk Assessment & PPE Selection Matrix

Rationale: The phenolic hydroxyl group at position 5 increases polarity but also skin permeability compared to bare indazoles. Standard latex gloves are insufficient due to the organic nature of the compound and potential for micro-perforation during solid handling.

Personal Protective Equipment (PPE) Specifications
Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory N95 or P100 Respirator Solid Handling: Mandatory outside a fume hood. Solution Handling: Half-mask with OV/AG cartridges if solvents (DCM, DMF) are involved.
Hand (Primary) Nitrile Rubber Spec: Minimum thickness 0.11 mm (4 mil). Rationale: Excellent resistance to solid permeation. Change every 2 hours or immediately upon splash.
Hand (Secondary) Silver Shield / Laminate Requirement: Use as a liner under nitrile gloves when handling concentrated stock solutions (>1M) or during spill cleanup.
Eye/Face Chemical Splash Goggles Spec: ANSI Z87.1 compliant. Rationale: Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.
Body Lab Coat (Tyvek/Cotton) Spec: Long-sleeved, high-neck. Tyvek sleeves recommended for scale-up (>10g) to prevent wrist exposure.

Operational Protocol: Safe Weighing & Solubilization

Expert Insight: The primary risk vector for 4,7-dimethyl-1H-indazol-5-ol is inhalation of airborne particulates during the transfer from shipping container to balance. The following workflow minimizes static generation and aerosolization.

Step-by-Step Methodology
  • Engineering Control Setup:

    • Operate strictly within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if humidity is <30%.

  • Transfer & Weighing:

    • Do not spatula directly from the bulk bottle if >100g. Transfer a small amount to a secondary wide-mouth vial first.

    • Use a funnel-free weighing boat to reduce surface area contact.

    • Technique: "Tap-and-pour" rather than scooping to minimize dust clouds.

  • Solubilization (Dissolution):

    • Solvent Choice: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.

    • Procedure: Add solvent to the solid (not solid to solvent) to prevent "puffing" of the powder.

    • Vortexing: Cap the vial tightly before vortexing. Do not sonicate open vessels.

Visualization: Safe Handling Workflow

The following diagram illustrates the critical decision points and safety barriers during the handling process.

HandlingWorkflow cluster_hood Inside Chemical Fume Hood Start Start: Receive Compound Check Check Containment (Fume Hood On?) Start->Check PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat Check->PPE Yes Stop HALT: Secure Ventilation Check->Stop No Weigh Weighing Procedure (Anti-static measures) PPE->Weigh Solubilize Solubilization (Add Solvent to Solid) Weigh->Solubilize Waste Disposal (Solid vs. Liquid Stream) Solubilize->Waste Post-Exp.

Caption: Operational workflow emphasizing engineering controls (Fume Hood) as the primary safety barrier before handling begins.

Emergency Response & Disposal Strategy

Spill Management (Solid Powder)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Mark the zone.

  • Clean-up:

    • Do not dry sweep. This generates dust.

    • Cover the spill with wet paper towels (water or PEG-400) to dampen the powder.

    • Scoop the damp mass into a wide-mouth hazardous waste jar.

    • Wipe surface 3x with 70% Ethanol/Water.

Disposal Compliance

As a research chemical, 4,7-dimethyl-1H-indazol-5-ol typically falls under "Characteristic Waste" unless specifically listed (unlikely for this isomer).

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in Solid Hazardous Waste (Incineration recommended).

  • Liquid Waste: Segregate based on the solvent used (e.g., Halogenated if dissolved in DCM, Non-Halogenated if in MeOH/DMSO).

  • Container: Triple rinse the empty shipping container with solvent; add rinsate to liquid waste. Deface the label before recycling or trashing the glass.

References

  • PubChem. (2025).[1] 1H-Indazol-5-ol Compound Summary (CID 101438).[1] National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.